molecular formula C21H19N3O5 B15502164 Methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

Methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

Cat. No.: B15502164
M. Wt: 393.4 g/mol
InChI Key: VZYLPSDEXQZULY-UHFFFAOYSA-N
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Description

Methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate is a synthetic methoxyacrylate derivative characterized by a pyrimidinyloxy-phenyl backbone substituted with a 2-aminophenoxy group at the pyrimidine ring and a methoxypropenoate ester at the phenyl ring. The key distinction lies in the substituent on the phenoxy group: 2-aminophenoxy in the target compound versus 2-cyanophenoxy in azoxystrobin .

Strobilurins, including azoxystrobin, inhibit mitochondrial respiration by blocking electron transfer between cytochromes b and c1 (QoI activity), making them critical for agricultural disease management .

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C21H19N3O5/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(24-13-23-19)29-18-10-6-4-8-16(18)22/h3-13H,22H2,1-2H3

InChI Key

VZYLPSDEXQZULY-UHFFFAOYSA-N

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of Azoxystrobin

The target compound shares structural homology with azoxystrobin and other strobilurin derivatives. Key analogs include:

Compound Name Substituent on Pyrimidine Ring Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate 2-aminophenoxy C22H18N4O5 ~393.39* Hypothesized increased polarity due to -NH2 group; limited direct toxicity or efficacy data available.
Azoxystrobin (methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate) 2-cyanophenoxy C22H17N3O5 403.39 Broad-spectrum fungicide; log EC50 (algae toxicity): 6.05 ; inhibits cytochrome bc1 complex ; CAS: 131860-33-8 .
Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate Chlorine C15H13ClN2O4 320.73 Intermediate in fungicide synthesis; less stable due to Cl substitution; process optimization documented in patents .

*Estimated based on molecular formula.

Key Observations:
  • Substituent Effects: Cyanophenoxy (Azoxystrobin): Enhances lipophilicity and binding to the Qo site of cytochrome bc1, contributing to its broad antifungal activity . Aminophenoxy (Target Compound): The -NH2 group increases polarity, which may reduce cell membrane permeability but improve solubility in aqueous environments.
  • Stereochemistry : Azoxystrobin’s E-isomer is biologically active, while the Z-isomer (entry 163 in ) shows reduced efficacy . The target compound’s stereochemical configuration (E/Z) is unspecified but critical for activity.

Physicochemical Properties

Property Target Compound Azoxystrobin
Water Solubility* Higher (due to -NH2) 6.7 mg/L (20°C)
Log P (Octanol-Water) Lower 2.5
Photostability Unreported Moderate

*Predicted based on substituent polarity.

Q & A

Q. What are the key synthetic strategies for Methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate, and how are critical intermediates validated?

The synthesis involves multi-step reactions, including:

  • Coupling of pyrimidine and phenyl ether moieties : Use Ullmann or Buchwald-Hartwig amination to link the 2-aminophenoxy group to the pyrimidine ring under palladium catalysis .
  • Esterification and enolate formation : Optimize methoxyprop-2-enoate formation via Claisen condensation or Michael addition, with strict control of anhydrous conditions to prevent hydrolysis .
  • Validation : Confirm intermediates via 1H^1H-NMR (e.g., aromatic proton integration at δ 6.5–8.5 ppm) and LC-MS to track molecular weight progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what functional groups are prioritized?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies methoxy groups (singlet at δ ~3.8 ppm) and enoate protons (doublets near δ 5.5–6.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Infrared Spectroscopy (IR) : Detect C=O stretches (~1700 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]+^+ with <2 ppm error) .

Q. How do researchers ensure purity and stability during storage?

  • Chromatographic purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Monitor degradation via peak broadening .
  • Storage : Lyophilize and store under argon at −20°C to prevent ester hydrolysis or oxidation of the aminophenoxy group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H-NMR) be resolved for this compound?

  • Dynamic effects analysis : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening (e.g., rotation of the methoxyprop-2-enoate group) from impurities .
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous protons and confirm connectivity between the pyrimidine and phenyl rings .
  • X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in mixed solvent systems (e.g., DCM/hexane) .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature may drive interactions with DNA .
  • Molecular docking : Model binding affinity to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the aminophenoxy group .
  • MD simulations : Evaluate stability in aqueous vs. lipid environments to predict membrane permeability .

Q. How can researchers optimize synthetic yield when proprietary reaction conditions are undisclosed?

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, DMF may enhance coupling efficiency vs. THF .
  • In-situ monitoring : Use ReactIR to track reaction progress and identify rate-limiting steps (e.g., aminophenoxy group deprotection) .
  • Alternative catalysts : Screen N-heterocyclic carbene (NHC) ligands if palladium-based systems underperform .

Q. What strategies mitigate byproduct formation during scale-up?

  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor selective enolate formation over aldol side reactions .
  • Workup optimization : Use aqueous-organic biphasic extraction (e.g., ethyl acetate/NaHCO3_3) to remove acidic or basic impurities .
  • Continuous flow chemistry : Minimize residence time for unstable intermediates, reducing dimerization risks .

Methodological Notes

  • Contradictory data resolution : Cross-validate analytical results with orthogonal techniques (e.g., NMR + X-ray) to address discrepancies .
  • Advanced instrumentation : Leverage hyphenated techniques like LC-MS/MS for trace impurity profiling .
  • Ethical considerations : Adhere to safety protocols for handling reactive intermediates (e.g., azide-containing precursors) per institutional guidelines .

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